7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine
Description
7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine is a fused heterocyclic compound featuring an imidazo-pyrimidine core with a methyl substituent at position 7 and an amine group at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) modulation and antimicrobial activity.
Properties
IUPAC Name |
7-methyl-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-5-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-5-4-6-9-2-3-11(6)7(8)10-5/h4,8-9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGWWEJEBJVFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=N)N2CCNC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Substitution Reactions
The amino (-NH₂) and methyl groups on the pyrimidine ring enable regioselective substitutions. A study by Majcen-Le Marechal demonstrated the synthesis of carboxamide derivatives via reactions with acyl chlorides or isocyanates . For example:
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Amination : Reaction with ethyl chloroformate in the presence of a base yields 2-carbamoyl derivatives.
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Thiolation : Treatment with carbon disulfide (CS₂) under basic conditions produces thione derivatives (e.g., 10-(alkylamino)-8-methyl-2,6-dihydroimidazo[1,2-c]pyrimido[5,4-e]pyrimidine-5(3H)-thiones) .
Cross-Coupling Reactions
The imidazo[1,2-c]pyrimidine core participates in C(sp²)–N coupling reactions. A Cu-MOF-74-catalyzed protocol enabled the synthesis of aryl-substituted derivatives (e.g., 8-methyl-2,3,7-triphenylimidazo[1,2-c]pyrimidin-5-amine) under microwave irradiation . Key conditions include:
| Reactants | Catalyst | Conditions | Yield |
|---|---|---|---|
| Halopyrimidine + Arylboronic acid | Fe₃O₄@SiO₂@Cu-MOF-74 | DMF, K₃PO₄, 100 W, 1–2 h | 47–66% |
This method highlights the compound’s utility in constructing biaryl systems for pharmaceutical applications.
Ring-Opening and Functionalization
The dihydroimidazole ring can undergo ring-opening reactions under acidic or oxidative conditions:
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Acid-Catalyzed Hydrolysis : Treatment with hydrochloric acid (HCl) cleaves the imidazole ring, yielding a pyrimidine diamine intermediate.
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Oxidation : Reacting with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) oxidizes the dihydroimidazole to an imidazolone derivative .
Biological Activity and Derivatives
Derivatives of 7-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine exhibit notable bioactivity:
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Antihistaminic Activity : Compound 4a (a thione derivative) showed micromolar IC₅₀ values (30.2 μM) against histamine receptors, comparable to chlorpheniramine maleate .
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Enzyme Inhibition : Fluoromethylated analogs demonstrated inhibitory activity against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), relevant to neurodegenerative diseases .
Scientific Research Applications
7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it may interact with nucleic acids, influencing gene expression and cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Imidazo-Pyrimidine Family
(a) Benzo[5,6]chromeno[3,2-e]imidazo[1,2-c]pyrimidin-5-amine Derivatives
- Substituents: These derivatives (e.g., compound 12 in ) feature a benzo-chromeno fused ring system and a chloromethyl group at position 4.
- Synthesis : Cyclization with chloroacetyl chloride in glacial acetic acid yields these compounds, with IR data confirming C-Cl bond formation (υ 744.5 cm⁻¹) .
- Activity : The presence of a 4-methoxyphenyl group (compound 11 ) may enhance binding to microbial targets, though direct comparisons to 7-methyl derivatives are unavailable .
(b) 7-(Substituted)Amino-1-alkyl-2-aryl-1H-2,3-dihydroimidazo[1,2-a]pyrimidin-5-ones
- Substituents: These compounds () replace the 5-amine with a ketone and introduce arylpiperazinyl moieties via ethyl or acetoyl chains. The 7-amino derivatives exhibit stronger CNS activity than their substituted counterparts, suggesting that the 5-amine group in 7-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine may play a critical role in neuroactivity .
- Pharmacology : The simplified 7-methyl structure may avoid the reduced serotonin pathway effects observed in bulkier analogs .
Pyrazolo-Triazolo-Pyrimidine Analogs
(a) 2-(2-Furyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
Thiadiazolo-Pyrimidine Derivatives
(a) 1,3,4-Thiadiazolo[3,2-a]pyrimidines
- Functional Groups: These compounds () replace the imidazole ring with a thiadiazole and include carboxamide substituents.
- Synthesis: Ethanol-mediated reactions with amines yield carboxamide derivatives, highlighting the role of solvent polarity in cyclization efficiency .
Data Tables for Key Comparisons
Table 1: Structural and Functional Comparison of Selected Analogs
Biological Activity
7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine is a heterocyclic compound with a unique imidazo-pyrimidine structure. Its molecular formula is C₇H₁₀N₄, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a five-membered imidazole ring fused to a pyrimidine ring. The presence of a methyl group at the 7-position contributes to its unique chemical properties. The compound's InChI representation is InChI=1S/C7H10N4/c1-5-4-6-9-2-3-11(6)7(8), and its SMILES notation is CC2=CC1=NCCN1C .
Biological Activity Overview
Research indicates that compounds within the imidazo[1,2-c]pyrimidine class exhibit various biological activities, including:
- Antitumor Activity : Several derivatives have shown promising results against cancer cell lines.
- Anti-inflammatory Effects : Compounds have demonstrated the ability to inhibit inflammatory pathways.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
The biological activity of this compound can be attributed to its interaction with specific biological targets. These include:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in cancer progression and inflammation.
- Receptor Binding : Interaction with various receptors may modulate signaling pathways relevant to disease states.
Antitumor Activity
A study conducted by Farag et al. explored the antitumor potential of imidazo[1,2-a]pyrimidine derivatives, revealing that many compounds exhibited significant in vitro activity against the MCF-7 breast cancer cell line. Notably, some derivatives displayed IC50 values in the low micromolar range .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.08 | MCF-7 |
| Compound B | 12.07 | MCF-7 |
Anti-inflammatory Studies
Research has highlighted the anti-inflammatory properties of related compounds in this class. For instance, Zhou et al. reported that certain derivatives inhibited pro-inflammatory cytokines and showed potential as therapeutic agents in treating inflammatory diseases .
Antimicrobial Effects
In another investigation, derivatives of imidazo[1,2-c]pyrimidine were tested for their antimicrobial efficacy against common pathogens. Some compounds showed notable activity against Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin | Methyl group at position 6 | Antimicrobial activity |
| 7-Amino-2,3-dihydroimidazo[1,2-c]pyrimidin | Amino group at position 7 | Antihistaminic properties |
| 5-Methylthio-7-methyl-imidazo[1,2-c]pyrimidin | Methylthio group at position 5 | Anti-inflammatory effects |
This comparison underscores the unique characteristics of this compound within its class.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 7-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions using reagents like ethyl chloroformate or phenyl isothiocyanate. For example, heating with chloroacetyl chloride in glacial acetic acid at 60°C promotes cyclization, as evidenced by the disappearance of NH₂ and NH groups in IR spectra . Optimization involves adjusting solvent polarity (e.g., DMF vs. pyridine) and temperature to minimize side products. Yield improvements (up to 85%) are achieved by controlling stoichiometry and using catalysts like anhydrous K₂CO₃ .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Peaks at ~744 cm⁻¹ indicate C-Cl bonds in intermediates, while NH₂/NH group disappearance confirms cyclization .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 472 for chlorinated derivatives) and isotopic patterns (e.g., m/z 406 for Cl isotopes) validate molecular weight and substituents .
- NMR : ¹H/¹³C NMR can resolve diastereotopic protons in the dihydroimidazole ring and confirm methyl group positioning .
Q. What initial structure-activity relationship (SAR) insights exist for this scaffold in antimicrobial or CNS applications?
- Methodological Answer : Early SAR studies focus on substitutions at the 5-amino and 7-methyl positions. For example, introducing lipophilic groups (e.g., 4-methoxyphenyl) enhances membrane permeability, while hydrogen-bond donors (e.g., NH₂) improve target engagement in kinase assays . In CNS applications, substituents on the pyrimidine ring influence receptor selectivity (e.g., adenosine A₂A vs. opioid receptors) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities, such as antinociceptive effects unrelated to opioid pathways?
- Methodological Answer : Contradictory data may arise from off-target effects or assay-specific conditions. To address this:
- Pharmacological Profiling : Use selective antagonists (e.g., naloxone for opioid receptors) to isolate mechanisms .
- Transcriptomic Analysis : Compare gene expression profiles in treated vs. untreated models to identify non-canonical pathways .
- Structural Analog Testing : Evaluate analogs lacking the 5-amino group to determine if activity persists .
Q. What advanced biophysical methods are suitable for studying the conformational rigidity of this scaffold?
- Methodological Answer :
- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., 5-amino group acting as donor/acceptor) that enforce planar geometry .
- Molecular Dynamics Simulations : Model solvent effects on pseudoperiplanar hydrogen bonds to predict permeability .
- NMR Relaxation Studies : Measure rotational correlation times to assess rigidity in solution .
Q. How can researchers design assays to evaluate adenosine receptor subtype selectivity for derivatives of this compound?
- Methodological Answer :
- Radioligand Binding Assays : Use ³H-labeled antagonists (e.g., SCH-442416 for A₂A) to measure IC₅₀ values across subtypes (A₁, A₂A, A₂B, A₃) .
- Functional cAMP Assays : Compare inhibition of agonist-induced cAMP production in transfected HEK cells .
- Structural Docking : Map substituent effects (e.g., 7-methyl vs. 2-furanyl) onto receptor homology models to rationalize selectivity .
Q. What strategies mitigate challenges in crystallizing this compound derivatives for structural studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
